molecular formula C10H19NO2 B14145474 n-Butyl nipecotic acid CAS No. 926275-70-9

n-Butyl nipecotic acid

Cat. No.: B14145474
CAS No.: 926275-70-9
M. Wt: 185.26 g/mol
InChI Key: NRNDLXBGJIHXDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-butyl nipecotic acid typically involves the N-alkylation of nipecotic acid. One common method is the reaction of nipecotic acid with n-butyl halides under basic conditions. This process can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

n-Butyl nipecotic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Butyl nipecotic acid has a wide range of applications in scientific research:

Mechanism of Action

n-Butyl nipecotic acid exerts its effects primarily by inhibiting the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters, it increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is crucial in its potential therapeutic applications for conditions like epilepsy and anxiety disorders .

Comparison with Similar Compounds

Similar Compounds

    Nipecotic Acid: The parent compound, also a GABA uptake inhibitor.

    Tiagabine: A well-known GABA reuptake inhibitor used clinically.

    Gabapentin: Although not a direct GABA reuptake inhibitor, it modulates GABAergic activity.

Uniqueness

n-Butyl nipecotic acid is unique due to its specific N-alkylation, which can influence its lipophilicity and pharmacokinetic properties. This modification can enhance its ability to cross the blood-brain barrier and its overall efficacy as a GABA uptake inhibitor .

Properties

CAS No.

926275-70-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-butylpiperidine-3-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)

InChI Key

NRNDLXBGJIHXDM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC(C1)C(=O)O

Origin of Product

United States

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